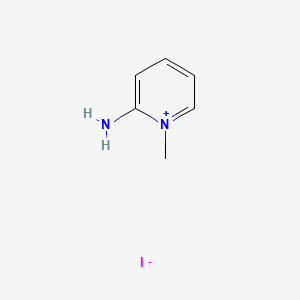
2-氨基-1-甲基吡啶-1-鎓碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2. It is a pyridinium salt, where the nitrogen atom in the pyridine ring is quaternized with a methyl group, and an amino group is attached to the second carbon of the ring. This compound is often used in various chemical reactions and has applications in scientific research.
科学研究应用
2-Amino-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
生化分析
Biochemical Properties
2-Amino-1-methylpyridin-1-ium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. The compound’s ability to form ionic bonds with biomolecules is crucial for its biochemical activity .
Cellular Effects
2-Amino-1-methylpyridin-1-ium iodide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-methylpyridin-1-ium iodide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding is often mediated by ionic interactions between the compound and the enzyme’s active site. Furthermore, 2-Amino-1-methylpyridin-1-ium iodide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-methylpyridin-1-ium iodide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-1-methylpyridin-1-ium iodide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-Amino-1-methylpyridin-1-ium iodide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity without causing significant toxicity .
Metabolic Pathways
2-Amino-1-methylpyridin-1-ium iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can be metabolized by aminotransferases, leading to the formation of intermediate metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in metabolic pathways is crucial for its overall biochemical activity .
Transport and Distribution
The transport and distribution of 2-Amino-1-methylpyridin-1-ium iodide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, the compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of 2-Amino-1-methylpyridin-1-ium iodide is essential for its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of 2-Amino-1-methylpyridin-1-ium iodide is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell. For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The subcellular localization of 2-Amino-1-methylpyridin-1-ium iodide is critical for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-amino-1-methylpyridine with an iodinating agent. One common method is to dissolve 2-amino-1-methylpyridine in an appropriate solvent, such as acetone, and then add an excess of methyl iodide. The reaction mixture is stirred at room temperature for several hours, and the solvent is then evaporated to yield the desired product as a solid precipitate .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-methylpyridin-1-ium iodide may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
2-Amino-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-amino-1-methylpyridine, while oxidation of the amino group could produce a nitroso or nitro derivative.
作用机制
The mechanism of action of 2-Amino-1-methylpyridin-1-ium iodide depends on its specific application. In chemical reactions, the quaternized nitrogen atom makes the compound a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amino and pyridinium groups.
相似化合物的比较
Similar Compounds
2-Amino-1-methylpyridine: The non-quaternized form of the compound, which lacks the iodide ion.
2-Chloro-1-methylpyridinium iodide: A similar compound where the amino group is replaced with a chlorine atom.
1-Methylpyridinium iodide: A simpler pyridinium salt without the amino group.
Uniqueness
2-Amino-1-methylpyridin-1-ium iodide is unique due to the presence of both the amino group and the quaternized nitrogen atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
6964-53-0 |
|---|---|
分子式 |
C6H9IN2 |
分子量 |
236.05 g/mol |
IUPAC 名称 |
1-methylpyridin-2-imine;hydroiodide |
InChI |
InChI=1S/C6H8N2.HI/c1-8-5-3-2-4-6(8)7;/h2-5,7H,1H3;1H |
InChI 键 |
FWASAFYSUHLJKM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC=C1N.[I-] |
规范 SMILES |
CN1C=CC=CC1=N.I |
Key on ui other cas no. |
6964-53-0 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



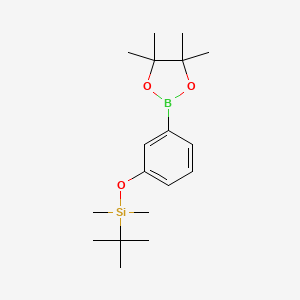
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

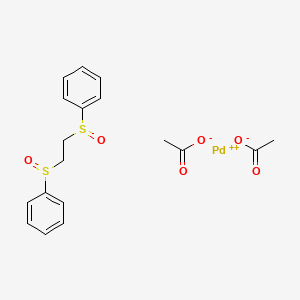


![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)
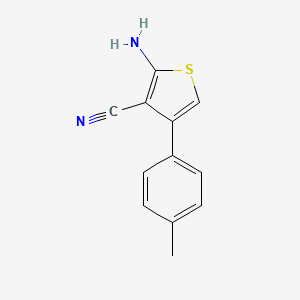
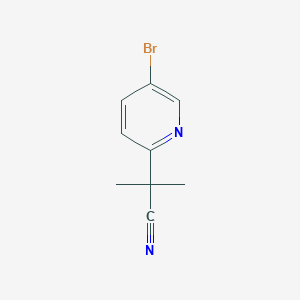
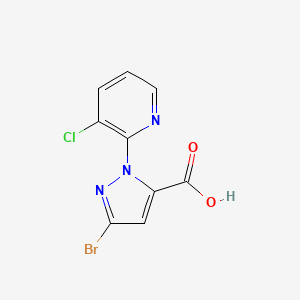
![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)


